

In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-chlorobenzotrifluoride

Cat. No.: B1274751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56131-47-6 IUPAC Name: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene

Executive Summary

3-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of its known properties, safety information, and synthetic utility.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **3-Bromo-2-chlorobenzotrifluoride** is presented below. It is important to note that while some experimental data is available for isomeric and related compounds, specific experimentally verified data for this compound is limited. The data presented is a combination of available information and predicted values.

Table 1: Physicochemical Properties of **3-Bromo-2-chlorobenzotrifluoride**

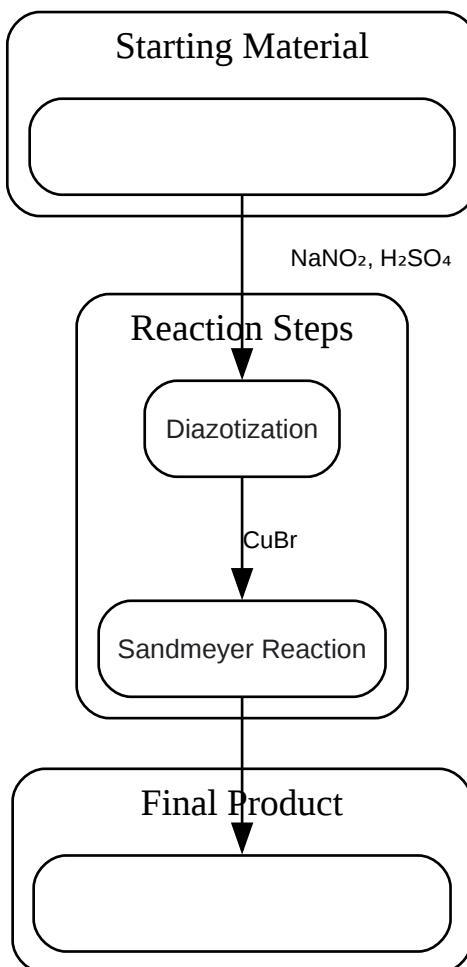
Property	Value	Source
CAS Number	56131-47-6	[1] [2] [3]
IUPAC Name	1-Bromo-2-chloro-3-(trifluoromethyl)benzene	[1]
Molecular Formula	C ₇ H ₃ BrClF ₃	[1] [2]
Molecular Weight	259.45 g/mol	[1]
Boiling Point	207.7 ± 35.0 °C at 760 mmHg (Predicted)	[3]
Density	1.7 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	79.4 ± 25.9 °C (Predicted)	[3]
XLogP3	4.1	[1]
Solubility	Generally soluble in organic solvents. Insoluble in water.	[4] [5] [6]

Table 2: Safety and Hazard Information

Hazard Statement	Classification
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[\[1\]](#)

Synthetic Pathways and Experimental Protocols


The synthesis of polysubstituted benzenes like **3-Bromo-2-chlorobenzotrifluoride** often involves multi-step strategies that carefully control the regioselectivity of the halogenation and trifluoromethylation reactions. While a specific detailed experimental protocol for **3-Bromo-2-**

chlorobenzotrifluoride is not readily available in the cited literature, general synthetic routes for analogous compounds provide a foundational understanding.

Common Synthetic Strategies:

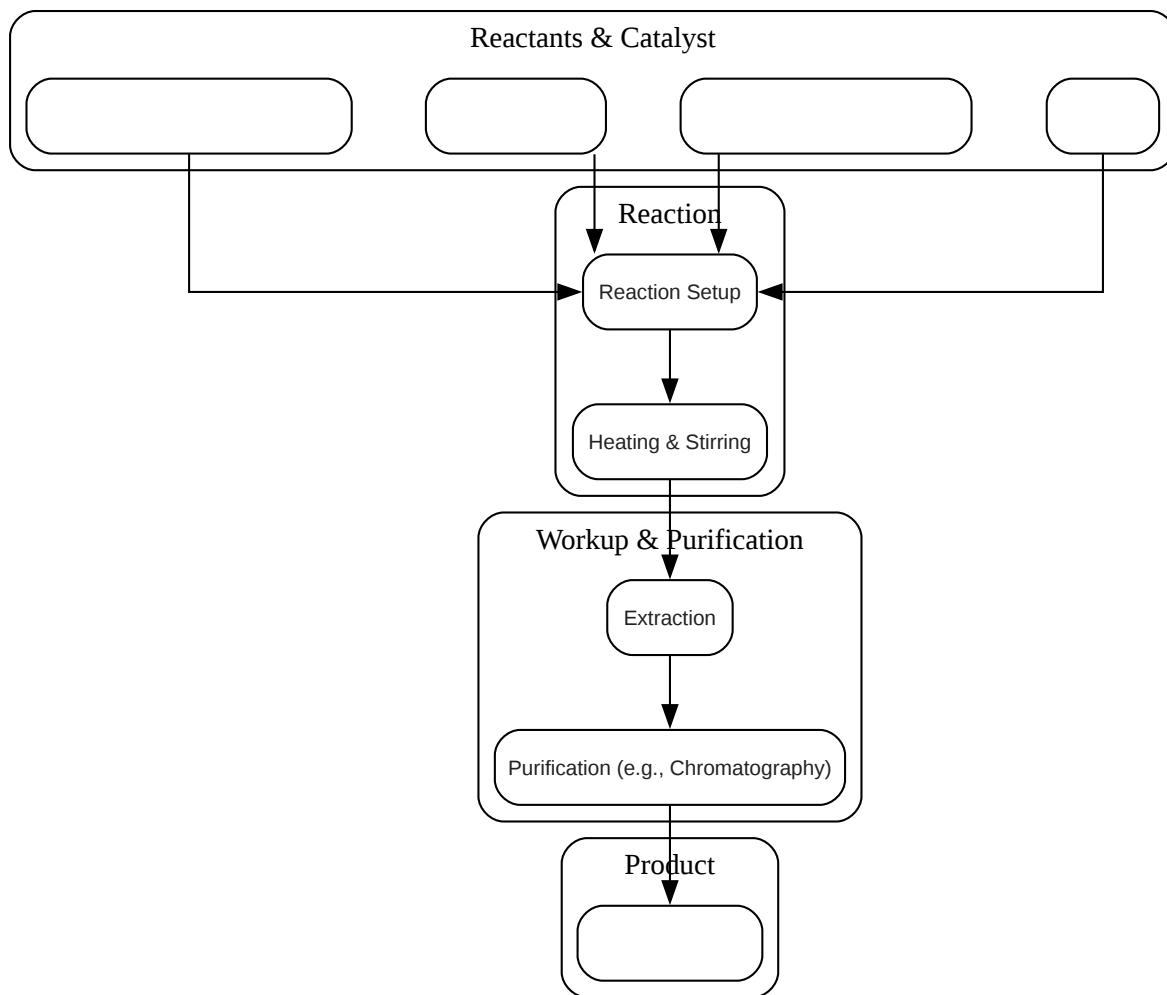
- Electrophilic Aromatic Substitution: This approach involves the sequential halogenation of a benzotrifluoride precursor. The order of introduction of the bromine and chlorine atoms is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.
- Sandmeyer Reaction: A versatile method for introducing a variety of substituents onto an aromatic ring, the Sandmeyer reaction can be employed. This would typically start from an appropriately substituted aniline, which is then diazotized and subsequently treated with a copper(I) halide to install the bromo or chloro group.

Logical Workflow for Synthesis via Sandmeyer Reaction:

[Click to download full resolution via product page](#)

Caption: A potential synthetic route to **3-Bromo-2-chlorobenzotrifluoride**.

Applications in Drug Development and Agrochemicals


Benzotrifluoride derivatives are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

3-Bromo-2-chlorobenzotrifluoride serves as a versatile building block. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of

substituents, including aryl, heteroaryl, and alkyl groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing **3-Bromo-2-chlorobenzotrifluoride**.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While specific biological activities of **3-Bromo-2-chlorobenzotrifluoride** itself are not widely documented, its role as a precursor to more complex molecules underscores its importance. The resulting compounds from its derivatization have the potential to interact with a variety of biological pathways, and their specific activities would be dependent on the nature of the coupled substituent. The development of novel benzotriazole and benzotriazine derivatives, for instance, has shown promise in yielding compounds with antimicrobial and other pharmacological activities.[3][7]

Conclusion

3-Bromo-2-chlorobenzotrifluoride is a key chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility is primarily derived from the presence of multiple reactive sites that allow for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited, an understanding of the properties and reactivity of related benzotrifluoride derivatives provides a strong basis for its application in research and development. Further investigation into its specific reaction protocols and the biological activities of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Chemsoc [chemsoc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbino.com [nbino.com]
- 5. 1-Bromo-2-chloro-3-fluorobenzene | C₆H₃BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274751#3-bromo-2-chlorobenzotrifluoride-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com